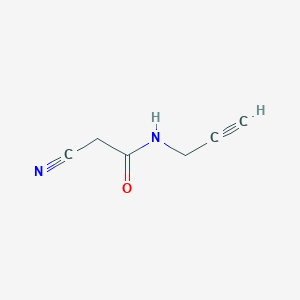

2-cyano-N-(prop-2-yn-1-yl)acetamide

概要

説明

準備方法

The synthesis of 2-cyano-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of propargylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

化学反応の分析

Knoevenagel Condensation with Aromatic Aldehydes

The active methylene group adjacent to the cyano and carbonyl moieties facilitates condensation with aldehydes. For example:

-

Reagents : Benzaldehyde or 4-methoxybenzaldehyde, piperidine catalyst, ethanol solvent.

-

Conditions : Reflux for 3 hours.

-

Products : (E)-2-(arylidene)-2-cyano-N-(prop-2-yn-1-yl)acetamide derivatives (e.g., acrylamides 4a–b ) .

| Aldehyde | Product Structure | Yield (%) |

|---|---|---|

| Benzaldehyde | (E)-2-(benzylidene)-2-cyanoacetamide | 75 |

| 4-Methoxybenzaldehyde | (E)-2-(4-methoxybenzylidene)-2-cyanoacetamide | 68 |

Key Evidence :

-

IR spectra confirm loss of cyano group absorption (2259 cm⁻¹) and new C=C stretches (1600–1650 cm⁻¹) .

-

¹H NMR shows aromatic proton signals (δ 7.3–7.8 ppm) and alkenyl protons (δ 6.7–7.1 ppm) .

Reaction with Aromatic Diazonium Salts

The compound undergoes coupling with diazonium salts to form hydrazone derivatives:

-

Reagents : Aryldiazonium chloride (e.g., 4-chlorophenyldiazonium), sodium acetate, ethanol.

-

Conditions : 0–5°C for 4 hours.

-

Products : (E)-2-(arylhydrazono)-2-cyano-N-(prop-2-yn-1-yl)acetamide derivatives (e.g., 6a–c ) .

| Diazonium Salt | Product Structure | Yield (%) |

|---|---|---|

| 4-Chlorophenyldiazonium | (E)-2-(4-chlorophenylhydrazono)-2-cyanoacetamide | 75 |

Key Evidence :

Cyclocondensation with Active Methylene Reagents

The cyanoacetamide reacts with reagents like malononitrile or acetylacetone to form pyridine derivatives:

-

Reagents : Malononitrile, piperidine catalyst, dioxane solvent.

-

Conditions : Reflux for 6 hours.

-

Products : 2-Amino-4-(prop-2-yn-1-ylcarbamoyl)-6-arylpyridine-3-carbonitriles (e.g., 7a–c ) .

| Reagent | Product Structure | Yield (%) |

|---|---|---|

| Malononitrile | 2-Amino-6-phenylpyridine derivative | 82 |

| Acetylacetone | 2-Pyridone with methyl substituents | 78 |

Key Evidence :

Formation of Pyrazole Derivatives

Reaction with hydrazonoyl halides yields aminopyrazoles:

-

Reagents : Hydrazonoyl chloride (e.g., 4-chlorophenyl derivative), triethylamine, ethanol.

-

Conditions : Room temperature for 12 hours.

-

Products : Ethyl 4-(prop-2-yn-1-ylcarbamoyl)-5-amino-1-arylpyrazole-3-carboxylates (e.g., 9a–c ) .

| Hydrazonoyl Halide | Product Structure | Yield (%) |

|---|---|---|

| 4-Chlorophenyl derivative | Ethyl 5-amino-1-(4-chlorophenyl)pyrazole | 84 |

Key Evidence :

Alkyne-Specific Reactions

While not explicitly documented in the provided sources, the terminal alkyne group is theoretically reactive in:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Potential for triazole formation.

-

Sonogashira coupling : Cross-coupling with aryl halides.

科学的研究の応用

Chemistry

In synthetic chemistry, 2-cyano-N-(prop-2-yn-1-yl)acetamide serves as a valuable intermediate for synthesizing more complex organic compounds. Its ability to participate in various reactions makes it a key component in developing new chemical entities.

Biology

The compound has been extensively studied for its biological activities, particularly in enzyme inhibition and protein interactions. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Biological Activity:

-

Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µM) Staphylococcus aureus 5.64 Escherichia coli 8.33 Pseudomonas aeruginosa 13.40 Bacillus subtilis 4.69 -

Anticancer Properties: The compound has demonstrated potential in inhibiting the proliferation of cancer cell lines, with IC50 values indicating effective growth inhibition:

Cell Line IC50 (µM) MCF-7 (breast cancer) 11.73 MDA-MB-231 (breast cancer) 9.46

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Case Studies

Several notable case studies highlight the therapeutic potential of this compound:

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating infections associated with biofilms.

Cancer Treatment

Research indicated that derivatives of this compound enhanced the efficacy of existing chemotherapeutics like Ciprofloxacin and Ketoconazole, suggesting a synergistic effect that could lead to lower dosages and reduced side effects in cancer therapy .

作用機序

The mechanism of action of 2-cyano-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include energy transfer and electron transfer processes, which are crucial for its biological activity .

類似化合物との比較

2-cyano-N-(prop-2-yn-1-yl)acetamide can be compared with similar compounds such as:

2-Chloro-N-(prop-2-yn-1-yl)acetamide: This compound has a chlorine atom instead of a cyano group, which affects its reactivity and applications.

2-cyano-N-(prop-2-en-1-yl)acetamide: This compound has an alkene group instead of an alkyne, which influences its chemical behavior and uses.

2-iodo-N-(prop-2-yn-1-yl)acetamide:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

生物活性

2-Cyano-N-(prop-2-yn-1-yl)acetamide is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by a cyano group and an acetamide moiety, positions it as a candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Molecular Formula: C₆H₇N₂O

Molecular Weight: 123.13 g/mol

Structure: The compound features a cyano group attached to a propynyl chain linked to an acetamide functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the amide group may form covalent bonds with nucleophilic sites on proteins. These interactions are crucial for its potential as an inhibitor or modulator of biological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against multiple bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These results suggest that the compound has promising potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, with IC50 values indicating effective growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 11.73 |

| MDA-MB-231 (breast cancer) | 9.46 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating infections associated with biofilms .

- Cancer Treatment : In another study, derivatives of this compound were shown to enhance the efficacy of existing chemotherapeutics like Ciprofloxacin and Ketoconazole, suggesting a synergistic effect that could lead to lower dosages and reduced side effects in cancer therapy .

特性

IUPAC Name |

2-cyano-N-prop-2-ynylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-5-8-6(9)3-4-7/h1H,3,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMHFSKISKQAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。